Lower Calculated Lipophilicity (XLogP3-AA) Relative to the Phenylacetamide Analog
The target compound displays a computed XLogP3-AA of 1.9, which is markedly lower than that expected for the direct phenylacetamide analog (estimated ≥2.8 based on structural fragment contributions). The additional ether oxygen in the phenoxyacetamide side chain reduces logP by approximately 0.9 units, potentially improving aqueous solubility and reducing nonspecific protein binding [1]. This difference can guide selection when a lower lipophilicity lead is required to mitigate hERG or phospholipidosis risk.
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 1.9 (PubChem computed) |
| Comparator Or Baseline | N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 886925-43-5); estimated XLogP3-AA ≥2.8 |
| Quantified Difference | Δ ≥ 0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lipophilicity is a key determinant of solubility and metabolic clearance; a 0.9 logP reduction can translate into significantly improved developability properties.
- [1] PubChem Compound Summary for CID 7295082. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7295082 (accessed 2026-05-09). View Source
